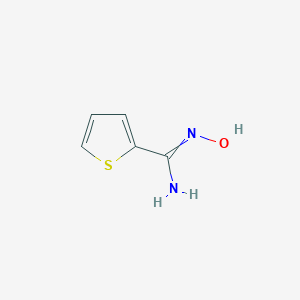

N-Hidroxi-tiofeno-2-carboximida

Descripción general

Descripción

La tiofeno-2-amidoxima es un compuesto heterocíclico que presenta un anillo de tiofeno sustituido con un grupo amidoxima en la segunda posición. El anillo de tiofeno es un anillo aromático de cinco miembros que contiene un átomo de azufre. Las amidoximas son conocidas por su capacidad de liberar óxido nítrico, que tiene varios efectos biológicos .

Aplicaciones Científicas De Investigación

La tiofeno-2-amidoxima tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para sintetizar moléculas y materiales más complejos.

Biología: La capacidad del compuesto para liberar óxido nítrico lo hace valioso en el estudio de procesos biológicos que involucran óxido nítrico.

Medicina: Posibles aplicaciones en el desarrollo de fármacos que se dirigen a las vías del óxido nítrico.

Industria: Se utiliza en la producción de semiconductores orgánicos y otros materiales avanzados.

Mecanismo De Acción

El mecanismo de acción de la tiofeno-2-amidoxima implica su capacidad para liberar óxido nítrico tras la oxidación. Este proceso está catalizado por enzimas como el citocromo P450. El óxido nítrico liberado puede entonces interactuar con varios objetivos moleculares, incluida la guanilato ciclasa, lo que lleva a la vasodilatación y otros efectos fisiológicos .

Compuestos Similares:

Tiofeno-2-carboxamida: El precursor de la tiofeno-2-amidoxima.

Tiofeno-2-nitrilo: Un producto de oxidación de la tiofeno-2-amidoxima.

Tiofeno-2-amina: Un producto de reducción de la tiofeno-2-amidoxima.

Singularidad: La tiofeno-2-amidoxima es única debido a su grupo funcional amidoxima, que confiere una reactividad química y una actividad biológica distintas. Su capacidad para liberar óxido nítrico la diferencia de otros derivados de tiofeno, haciéndola valiosa tanto en investigación como en aplicaciones industriales .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La tiofeno-2-amidoxima se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de la tiofeno-2-carboxamida con hidroxilamina en condiciones básicas. La reacción normalmente procede de la siguiente manera:

- Disolver la tiofeno-2-carboxamida en un solvente adecuado como el etanol.

- Agregar clorhidrato de hidroxilamina y una base como el carbonato de sodio.

- Calentar la mezcla a reflujo durante varias horas.

- Enfriar la mezcla de reacción y aislar el producto por filtración o extracción.

Métodos de Producción Industrial: La producción industrial de tiofeno-2-amidoxima puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones: La tiofeno-2-amidoxima se somete a varias reacciones químicas, que incluyen:

Reducción: La reducción de la tiofeno-2-amidoxima puede producir las aminas correspondientes.

Sustitución: El grupo amidoxima puede participar en reacciones de sustitución nucleofílica, formando varios derivados.

Reactivos y Condiciones Comunes:

Oxidación: Tetraacetato de plomo, carbonato de plata.

Reducción: Gas hidrógeno con un catalizador adecuado.

Sustitución: Nucleófilos como haluros de alquilo o cloruros de acilo.

Productos Principales:

Oxidación: Tiofeno-2-nitrilo.

Reducción: Tiofeno-2-amina.

Sustitución: Varios derivados de tiofeno sustituidos.

Comparación Con Compuestos Similares

Thiophene-2-carboxamide: The precursor to thiophene-2-amidoxime.

Thiophene-2-nitrile: An oxidation product of thiophene-2-amidoxime.

Thiophene-2-amine: A reduction product of thiophene-2-amidoxime.

Uniqueness: Thiophene-2-amidoxime is unique due to its amidoxime functional group, which imparts distinct chemical reactivity and biological activity. Its ability to release nitric oxide sets it apart from other thiophene derivatives, making it valuable in both research and industrial applications .

Propiedades

IUPAC Name |

N'-hydroxythiophene-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMNPRXPUZINOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20968017 | |

| Record name | N'-Hydroxythiophene-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53370-51-7, 1164246-20-1 | |

| Record name | N-Hydroxy-2-thiophenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53370-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [C(Z)]-N′-Hydroxy-2-thiophenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1164246-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Hydroxythiophene-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-2-carboxamidoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide as an indoleamine 2,3-dioxygenase (IDO) inhibitor?

A1: While the provided research abstract [] does not detail the specific interactions of N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide with IDO, it highlights the compound's discovery and development as a novel IDO inhibitor. Generally, IDO inhibitors work by blocking the enzyme's active site, preventing the conversion of tryptophan to kynurenine. This inhibition can have downstream effects on the immune system, as kynurenine is involved in regulating immune responses. Further research is needed to elucidate the precise binding mode and inhibitory kinetics of this specific compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Dimethylamino)phenyl]benzaldehyde](/img/structure/B171118.png)

![2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B171161.png)

![2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B171171.png)